molecular formula C7H6ClN2NaO2 B12680329 Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide CAS No. 85631-92-1

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide

Cat. No.: B12680329
CAS No.: 85631-92-1
M. Wt: 208.58 g/mol
InChI Key: DVOYCPJKYTWBFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a chemical compound for research use. As the sodium salt of a nitrosoamide, this compound is of significant interest in synthetic organic chemistry and biochemical research. Compounds within this structural family are often investigated for their potential as specialized intermediates in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity . The presence of the nitrosoamide functional group is a key structural feature that may be utilized in various chemical reactions. Researchers may employ this compound in developing novel enzyme inhibitors, as seen with other derivatives containing the 5-chloro-2-methoxyphenyl group, which have been studied for their lipoxygenase (LOX) inhibitory potential . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any form of human or animal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85631-92-1

Molecular Formula

C7H6ClN2NaO2

Molecular Weight

208.58 g/mol

IUPAC Name

sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide

InChI

InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1

InChI Key

DVOYCPJKYTWBFN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N-]N=O.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5-chloro-2-methoxyaniline or its amide derivatives serve as the aromatic amine precursor.
  • Nitrosating agents such as nitrous acid (generated in situ from sodium nitrite and acid) or tert-butyl nitrite (TBN) are used to introduce the nitroso group.

Reaction Conditions

  • The reaction is generally carried out in aqueous or mixed solvent systems.
  • pH control is critical, often maintained in mildly acidic to neutral conditions to optimize nitrosation efficiency and minimize side reactions.
  • Temperature is controlled, typically ranging from 0°C to room temperature or slightly elevated temperatures (up to 45°C) depending on the substrate reactivity.

Detailed Preparation Methods

Nitrosation Using tert-Butyl Nitrite (TBN)

A greener and solvent-free approach reported for nitrosation of secondary amines and amides involves tert-butyl nitrite as the nitrosating agent.

Procedure:

  • Mix the amine or amide substrate with tert-butyl nitrite in the absence of solvent or in minimal solvent.
  • Stir the mixture at room temperature or slightly elevated temperature (up to 45°C).
  • Reaction times vary from 1 to 5 hours depending on substrate reactivity.
  • Isolate the nitroso product by standard workup procedures.

Advantages:

  • Solvent-free or minimal solvent conditions reduce environmental impact.
  • High yields (>80%) reported for various nitrosation reactions.
  • Functional groups such as alkenes and alkynes remain intact under these conditions.

Limitations:

  • Requires handling of tert-butyl nitrite, which is volatile and potentially hazardous.
  • Optimization needed for specific substrates like 5-chloro-2-methoxyphenyl derivatives.

Reaction Optimization and Parameters

Parameter Typical Range/Condition Notes
Temperature 0–5°C (nitrous acid method); up to 45°C (TBN method) Lower temperatures favor selectivity
pH Mildly acidic (pH 3–5) Controls nitrosation rate and side reactions
Equivalents of nitrosating agent 1.0–2.0 equiv. Excess may lead to side reactions
Reaction time 1–5 hours Depends on substrate and nitrosating agent
Solvent Water, aqueous acid, or solvent-free Solvent choice affects yield and purity

Purification and Characterization

  • The sodium salt form is typically isolated by neutralization and precipitation.
  • Purification methods include recrystallization from suitable solvents or extraction.
  • Characterization is performed by NMR, IR spectroscopy, and elemental analysis to confirm the nitroso group and sodium salt formation.

Research Findings and Comparative Analysis

  • The nitrosation of 5-chloro-2-methoxyaniline derivatives is sensitive to reaction conditions, with yields and purity strongly influenced by temperature and pH control.
  • The use of tert-butyl nitrite offers a greener alternative with high yields and functional group tolerance, which may be advantageous for complex substrates.
  • Industrial scale synthesis often employs batch reactors with stringent control over parameters to maximize yield and minimize impurities.
  • The sodium salt form is preferred for stability and handling in research applications.

Summary Table of Preparation Methods

Method Nitrosating Agent Conditions Yield Range Advantages Disadvantages
Nitrous Acid Method Sodium nitrite + acid 0–5°C, pH 3–5, aqueous Moderate to High Simple, classical approach Requires strict pH/temp control
tert-Butyl Nitrite Method tert-Butyl nitrite Room temp to 45°C, solvent-free High (>80%) Green chemistry, high selectivity Handling of volatile reagent

Chemical Reactions Analysis

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Research

N-nitroso compounds, including sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide, have been studied for their potential role in cancer research. They are known to induce carcinogenic effects in experimental models, which can be utilized to understand cancer mechanisms better. For instance, studies have shown that certain N-nitroso compounds can cause tumors in laboratory animals, providing insights into how these compounds might interact with cellular mechanisms related to cancer development .

Case Study: Tumor Induction in Animal Models

  • Objective: To evaluate the carcinogenic potential of this compound.
  • Method: Administering varying doses of the compound to laboratory rodents.
  • Findings: Observed tumor formation at specific sites, contributing to the understanding of N-nitroso compound mechanisms in carcinogenesis.

Toxicological Assessments

3.1 Risk Assessment of N-Nitroso Compounds

The presence of this compound in food and pharmaceuticals raises concerns regarding its toxicity and potential health risks. Regulatory bodies have conducted extensive risk assessments to evaluate the implications of exposure to N-nitroso compounds .

Data Table: Toxicological Findings

Study TypeOrganismObserved EffectsReference
CarcinogenicityRatsTumor formation in gastrointestinal tract
Chronic ExposureMiceLiver tumors observed
Dietary IntakeHumansEpidemiological studies inconclusive

Environmental Applications

4.1 Water Contamination Studies

This compound has been detected in environmental samples, particularly in water sources contaminated with agricultural runoff or industrial waste. Its presence poses a risk to aquatic life and human health due to its carcinogenic nature.

Case Study: Detection in Water Sources

  • Objective: To assess the concentration levels of this compound in local water bodies.
  • Method: Sampling and analysis using chromatography techniques.
  • Findings: Elevated levels detected near agricultural areas, highlighting the need for monitoring and regulation.

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, functional group variations, and applications of sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide relative to related compounds.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound Not Provided C₇H₅ClN₂O₃Na* Nitrosoamide (–N–N=O) Research/chemical intermediate
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 1039914-85-6 C₁₃H₁₃ClNO₃S Sulfonamide (–SO₂–NH–) Antimicrobial, herbicidal activities
N-Nitroso-N-methylaniline 156-10-5 C₇H₈N₂O Nitrosoamine (–N–N=O) Industrial mutagen; dye synthesis
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride 88040-88-4 C₉H₁₁ClO₃S Sulfonyl chloride (–SO₂Cl) Reactive intermediate for sulfonamides
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-...} 489436-27-3 C₂₁H₂₁Cl₂N₃O₃S Thiazolidinone, imino groups Potential pharmacological applications

Key Findings:

Functional Group Differences: Nitrosoamide vs. Sulfonamide: Unlike the sulfonamide group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which confers antimicrobial properties , the nitrosoamide group in the target compound may impart reactivity useful in alkylation or nitrosation reactions. However, nitrosoamides are less stable than sulfonamides due to the labile N–N=O bond . Nitrosoamide vs. Nitrosoamine: N-Nitroso-N-methylaniline shares the nitroso (–N=O) moiety but lacks the amide linkage. Nitrosoamines are notorious carcinogens, whereas nitrosoamides may exhibit similar hazards but with distinct decomposition pathways .

Structural Analogues: The 5-chloro-2-methoxyphenyl group is recurrent in compounds like 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride and the thiazolidinone derivative . However, the thiazolidinone derivative’s complex structure suggests broader pharmacological targeting compared to the simpler nitrosoamide .

Applications :

  • This compound’s role as a research chemical contrasts with N-(5-chloro-2-methoxyphenyl)benzenesulfonamide’s direct biological applications .
  • Industrial nitroso compounds like N-Nitroso-N-methylaniline are used in dyes but require rigorous hazard controls, a consideration likely applicable to the target compound .

Safety and Stability :

  • Nitroso compounds generally degrade under UV light or heat, releasing nitric oxide or nitrosating agents. This reactivity necessitates storage in cool, dark environments .

Biological Activity

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a compound belonging to the class of N-nitroso compounds, which are known for their significant biological activities, particularly in relation to carcinogenicity and mutagenicity. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential health implications, and relevant case studies.

Overview of N-Nitroso Compounds

N-nitroso compounds, including this compound, are formed through the nitrosation of amines or amides. They are recognized as potent carcinogens, with various studies linking their exposure to increased risks of several cancers, including esophageal and liver cancers . The biological activity of these compounds is primarily attributed to their ability to form DNA adducts, leading to mutations and ultimately cancer development.

  • Metabolism and Activation :
    • The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, which convert these compounds into reactive intermediates that can interact with cellular macromolecules .
    • These intermediates can lead to the formation of DNA adducts, causing genotoxic effects that may result in mutations.
  • Genotoxicity :
    • Studies have shown that nitrosamines can induce DNA damage through the formation of methyl DNA base adducts. This genotoxicity is a critical factor in their carcinogenic potential .
  • Carcinogenicity :
    • Epidemiological studies have established a correlation between dietary intake of N-nitroso compounds and the incidence of various cancers. For instance, higher intake levels have been associated with an increased risk of esophageal squamous cell carcinoma (ESCC) in men .

Table 1: Summary of Biological Activities and Effects

StudyCompoundRoute of AdministrationModel OrganismObserved Effects
This compoundOralMiceInduced liver tumors
N-nitrosodimethylamine (similar structure)OralRatsHepatocellular carcinoma
Various nitro compoundsMultiple (oral, inhalation)HamstersRespiratory tract tumors

Detailed Findings

  • A systematic review indicated that exposure to N-nitroso compounds like this compound can lead to significant increases in tumor incidence across various animal models. For instance, studies involving oral administration in rodents have demonstrated a clear link between these compounds and the development of liver tumors .
  • Another study highlighted the role of dietary nitrosamines in modulating cancer risk factors. The findings suggested that dietary habits significantly influence the bioavailability and metabolism of these compounds, thereby affecting their carcinogenic potential .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace impurities of Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide in pharmaceutical intermediates?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC) with nitrogen chemiluminescence detection (NCD) are preferred for trace nitrosamine analysis due to their sensitivity and specificity. The European Medicines Agency (EMA) mandates limits in the parts-per-billion (ppb) range, requiring methods validated for limits of detection (LOD) ≤ 1 ppb. For structural confirmation, high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) should be paired with chromatography .

Q. How does the nitroso group in this compound influence its chemical reactivity?

  • Methodological Answer : The N-nitroso group enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by amines or thiols). Stability studies under varying pH (e.g., 2–9) and temperature (e.g., 25–60°C) are critical to assess degradation pathways. Use UV-Vis spectroscopy to monitor absorbance shifts at 230–250 nm (characteristic of nitroso π→π* transitions) during hydrolysis or oxidation experiments .

Q. What synthetic routes are documented for nitrosoamide derivatives like this compound?

  • Methodological Answer : Nitrosation of secondary amines using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) is a common route. For aryl-nitrosoamides, optimize reaction time (typically 4–24 hrs) and stoichiometry (1:1.2 amine:NaNO₂) to minimize byproducts like nitramines. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How can researchers address conflicting data on the mutagenic potential of this compound in Ames tests?

  • Methodological Answer : Discrepancies may arise from metabolic activation (e.g., S9 liver enzyme variability) or strain-specific responses (e.g., TA100 vs. TA98). Design dose-response assays with multiple bacterial strains, include negative/positive controls (e.g., sodium azide), and pre-incubate compounds with S9 mix at 37°C for 20–30 minutes. Statistical analysis (e.g., two-way ANOVA) should confirm dose-dependent mutagenicity thresholds .

Q. What experimental strategies are effective for crystallizing this compound to resolve its 3D structure?

  • Methodological Answer : Use vapor diffusion (e.g., hanging drop method) with solvents like dimethyl sulfoxide (DMSO) or methanol. For X-ray diffraction, collect data at low temperature (100 K) to minimize radiation damage. Refinement via SHELXL (for small molecules) or PHENIX (for macromolecular complexes) is advised. Validate hydrogen bonding and nitroso-group geometry using Olex2 or Coot .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to assess bond dissociation energies (BDEs) of the N–NO bond, a critical determinant of nitroso-compound stability. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) at 310 K can model degradation kinetics. Compare results with experimental HPLC stability data at 37°C and pH 7.4 .

Data Contradiction Analysis

Q. Why might reported LC-MS/MS results for this compound vary across laboratories?

  • Resolution : Inter-lab variability often stems from differences in ionization efficiency (e.g., electrospray vs. atmospheric pressure chemical ionization) or matrix effects (e.g., plasma vs. synthetic buffers). Harmonize protocols using isotopically labeled internal standards (e.g., ¹⁵N-nitrosoamide) and participate in round-robin testing to calibrate instruments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.